4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine
CAS No.: 2309574-65-8
Cat. No.: VC5029858
Molecular Formula: C19H22N6O
Molecular Weight: 350.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309574-65-8 |
|---|---|
| Molecular Formula | C19H22N6O |
| Molecular Weight | 350.426 |
| IUPAC Name | 4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C19H22N6O/c1-2-15(1)16-11-18(22-13-21-16)26-12-14-4-8-24(9-5-14)19-17-3-6-23-25(17)10-7-20-19/h3,6-7,10-11,13-15H,1-2,4-5,8-9,12H2 |
| Standard InChI Key | AIZONDKBYJTWGS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Introduction
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound characterized by a unique structural arrangement that includes a piperidine ring, a cyclopropyl-substituted pyrimidine, and a pyrazolo[1,5-a]pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The structure features several key components:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring common in pharmaceuticals. |
| Cyclopropyl Group | A three-membered carbon ring that influences reactivity and binding properties. |
| Pyrimidine Derivative | Enhances interaction with nucleic acids and enzymes. |
| Pyrazolo[1,5-a]pyrazine | Associated with various biological activities, including anticancer effects. |
Synthesis Approaches
The synthesis of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine can be achieved through various multi-step synthetic routes. Common strategies include:
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Nucleophilic Substitution Reactions: Utilizing the piperidine and pyrimidine moieties to form the desired linkages.
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Cyclization Reactions: Facilitating the formation of the pyrazolo[1,5-a]pyrazine structure.
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Functional Group Modifications: Employing techniques such as oxidation and reduction to introduce necessary functional groups.
Biological Activity
Research indicates that compounds similar to 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine exhibit diverse biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neurological Effects
The piperidine component is known for its neuroprotective properties, which may be relevant in treating neurodegenerative diseases.
Research Findings
In vitro studies have shown promising results for this compound:
In Vitro Studies
A study reported that the compound reduced cell viability in breast cancer cells by 50% at concentrations as low as 10 µM after 48 hours of treatment.
In Vivo Studies
Animal model experiments indicated that administration of the compound led to significant reductions in tumor size compared to control groups.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights unique biological profiles:
| Compound Name | Biological Activity |
|---|---|
| 4-Cyclopropyl-6-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Moderate anticancer activity |
| 4-Cyclopropyl-6-(1-(2-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Weak antimicrobial properties |
| 4-Cyclopropyl-6-(1-(4-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Neuroprotective effects observed |
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